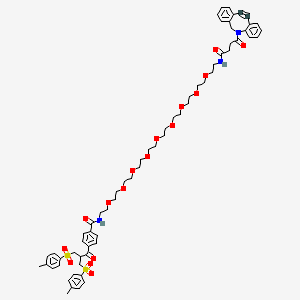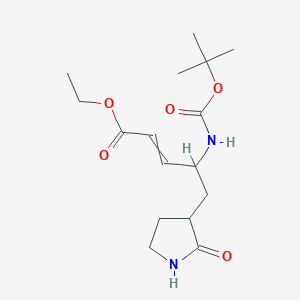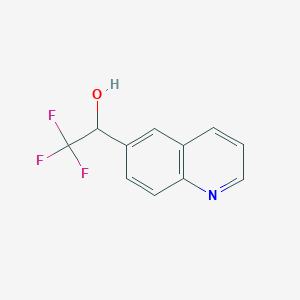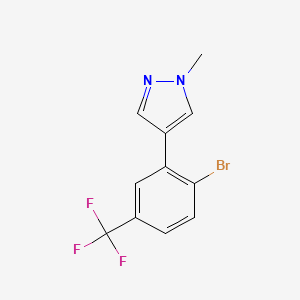
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromine and trifluoromethyl groups: The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
- 4-(2-Bromo-5-(methyl)phenyl)-1-methyl-1H-pyrazole
- 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole
Uniqueness
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the combination of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s stability and alter its interaction with biological targets.
特性
分子式 |
C11H8BrF3N2 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
4-[2-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-7(5-16-17)9-4-8(11(13,14)15)2-3-10(9)12/h2-6H,1H3 |
InChIキー |
VMTAOAGQASUFOO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)

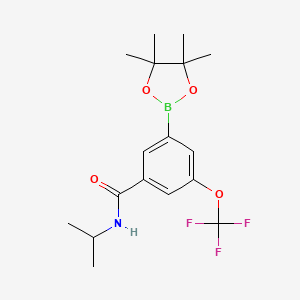
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
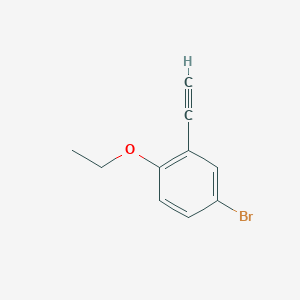
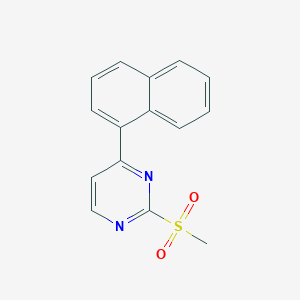
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
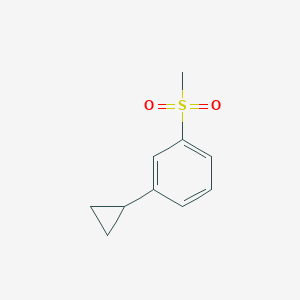
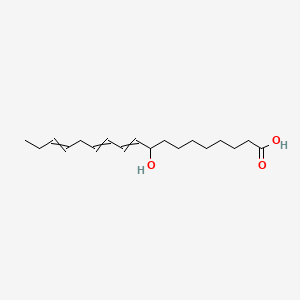
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
